molecular formula C30H24O9 B1674128 Unii-xnp7UO129A CAS No. 123940-54-5

Unii-xnp7UO129A

Cat. No.: B1674128
CAS No.: 123940-54-5
M. Wt: 528.5 g/mol
InChI Key: UDXPRXYOPQPNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypocrellin B (HB) is a naturally occurring perylenequinone pigment derived from fungal species such as Shiraia bambusicola and Hypocrella bambusae. It is structurally characterized by a planar perylenequinone core with a seven-membered lactone ring and a double bond in the lactone moiety, formed via dehydration of hypocrellin A (HA) . HB exhibits potent photodynamic activity, generating reactive oxygen species (ROS) under light irradiation, which underpins its applications in photodynamic therapy (PDT), antimicrobial treatments, and environmental remediation .

Properties

CAS No.

123940-54-5

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

IUPAC Name

19-acetyl-12,13-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,17,19,22-decaene-5,21-dione

InChI

InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,33,35H,7H2,1-6H3

InChI Key

UDXPRXYOPQPNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C4=C5C6=C3C(=C(C(=C(C6=CC(=C5C(=CC4=O)OC)OC)O)O)OC)C1)C(=O)C(=C2C(=O)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hypocrellin B; 

Origin of Product

United States

Preparation Methods

Traditional Extraction Methods from Fungal Sources

Solid-State Fermentation and Solvent Extraction

The isolation of Hypocrellin B begins with the cultivation of Shiraia bambusicola (formerly Hypocrella bambusea), a fungus traditionally used in Chinese medicine. Recent advancements in strain selection, such as the high-yield strain CGMCC No. 18808, have improved Hypocrellin B production through optimized solid-state fermentation. This strain produces a mixture of hypocrellins (A, B, C, and D) at higher concentrations compared to liquid fermentation.

Post-fermentation, the dried fungal material undergoes solvent extraction. Conventional methods using ethanol or acetone yield crude extracts with low purity (15–20% Hypocrellin B). A patented approach employs nonpolar organic solvents like benzene, toluene, or xylene for hot reflux extraction, achieving an extraction rate of 17.2–18.9 mg Hypocrellin B per gram of dry powder and purity up to 24%. For example, refluxing with toluene at 75°C for three cycles (10:1 solvent-to-biomass ratio) maximizes yield while preserving structural integrity.

Table 1: Comparison of Solvent Efficacy in Hypocrellin B Extraction
Solvent Extraction Temperature (°C) Yield (mg/g) Purity (%)
Ethanol 70 12.1 18.2
Acetone 65 14.3 19.8
Benzene 75 17.2 21.5
Toluene 75 18.9 24.0

Chemical Synthesis and Derivatization

Synthesis of Hypocrellin B Analogues

Chemical modifications of Hypocrellin B aim to enhance its photodynamic properties and reduce off-target toxicity. A notable example is the development of an H₂O₂-activatable derivative (compound 4 ), where the 1,3-dicarbonyl enol moieties of Hypocrellin B are modified to remain inert until reacting with tumor-associated hydrogen peroxide. This prodrug strategy reduces nonspecific phototoxicity while enabling selective activation in high H₂O₂ environments, such as tumor microenvironments.

Purification Techniques

Crude extracts require chromatographic purification to isolate Hypocrellin B. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and acetonitrile-water gradients (70:30 to 90:10) achieves >95% purity. Analytical validation via UV-Vis spectroscopy (λmax = 460 nm) and mass spectrometry (MW: 574.6 g/mol) ensures compound integrity.

Nanoscale Formulation Strategies

Apoferritin Nanocage Encapsulation

To address hydrophobicity, researchers have encapsulated Hypocrellin B within apoferritin nanocages. This protein-based system self-assembles into 12 nm nanoparticles with an 85% encapsulation efficiency. The nanocage structure preserves Hypocrellin B’s photodynamic activity while enhancing aqueous solubility and tumor targeting via apoferritin’s natural affinity for transferrin receptors. In vitro studies demonstrate a 3.2-fold increase in intracellular uptake and reactive oxygen species (ROS) generation in MDA-MB-231 cells compared to free Hypocrellin B.

Polymeric Micelles and Nanoparticles

Polyethylene glycol-poly(lactic acid) (PEG-PLA) micelles represent another delivery platform. Using a rotary evaporation-dialysis method, Hypocrellin B-loaded micelles (size: 45–60 nm) achieve 90% drug loading and sustained release over 72 hours. Folate conjugation (FA-PEG-PLA) further enhances tumor specificity, with in vivo studies showing a 2.5-fold increase in tumor accumulation compared to non-targeted micelles.

Table 2: Performance Metrics of Hypocrellin B Nanocarriers
Nanocarrier Type Size (nm) Encapsulation Efficiency (%) Tumor Accumulation (Relative to Free HB)
Apoferritin Nanocage 12 85 3.2×
PEG-PLA Micelles 55 78 1.8×
FA-PEG-PLA Micelles 50 82 2.5×

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying Hypocrellin B in extracts and formulations. A validated method using a C18 column (4.6 × 250 mm, 5 μm) and a mobile phase of acetonitrile:0.1% phosphoric acid (75:25) achieves a retention time of 6.8 minutes with a detection limit of 0.1 μg/mL.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-activated compounds to induce cellular damage in targeted tissues, making it a promising approach for treating various diseases, particularly cancer and infectious diseases.

Case Studies

  • A study demonstrated that hypocrellin B encapsulated within apoferritin nanoparticles exhibited improved intracellular uptake and photodynamic activity against MDA-MB-231 breast cancer cells compared to free hypocrellin B solutions . The nanoparticles showed enhanced tumor selectivity and increased production of reactive oxygen species.
  • Another investigation highlighted the potential of hypocrellin B in treating infections caused by SARS-CoV-2, suggesting its application in antimicrobial photodynamic therapy .

Anticancer Applications

Hypocrellin B has been extensively studied for its anticancer properties. Its ability to selectively target tumor cells while sparing healthy tissues makes it an attractive candidate for cancer treatment.

Antitumor Activity

Research indicates that hypocrellin B can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and necrosis. It has shown effectiveness against breast, lung, and liver cancers.

Enhanced Formulations

Recent advancements have focused on modifying hypocrellin B to improve its efficacy:

  • Derivatives such as tyrosine-modified hypocrellin B have been synthesized to enhance its interaction with malignant cells, increasing its photodamage capability against DNA .

Antiviral Properties

Hypocrellin B exhibits antiviral activity, particularly against human immunodeficiency virus (HIV). Its mechanism involves the disruption of viral envelopes through photodynamic activation.

Research Findings

Studies have reported that hypocrellin B can reduce viral loads in infected cells when activated by specific wavelengths of light, showcasing its potential as an antiviral agent .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties, particularly against bacterial infections. Hypocrellin B's ability to generate reactive oxygen species can effectively kill bacteria and fungi.

Case Studies

  • Investigations into the use of hypocrellin B for treating infections have shown promising results in reducing bacterial viability in vitro, suggesting potential applications in wound healing and infection control .

Drug Delivery Systems

Innovative drug delivery systems incorporating hypocrellin B are being developed to enhance therapeutic outcomes while minimizing side effects.

Nanocarriers

Research has demonstrated the use of nanocarriers to improve the solubility and bioavailability of hypocrellin B:

  • Self-assembled nanoparticles have been created to encapsulate hypocrellin B, allowing for controlled release and targeted delivery to tumor sites .

Data Summary Table

Application AreaKey FindingsReferences
Photodynamic TherapyEnhanced efficacy with apoferritin nanoparticles
Anticancer TreatmentEffective against multiple cancer types
Antiviral ActivityReduces HIV viral loads
Antimicrobial PropertiesEffective against bacteria and fungi
Drug Delivery SystemsImproved solubility via nanocarriers

Comparison with Similar Compounds

Structural and Functional Comparison with Hypocrellin A (HA)

Key Structural Differences
  • Hydroxyl Group vs. Double Bond : HA contains a hydroxyl group in its seven-membered ring, while HB replaces this with a double bond via dehydration .
  • Stereochemical Properties : HA displays a helical stereogenic structure with distinct circular dichroism (CD) signals, whereas HB’s double bond induces planarity, leading to CD signal cancellation due to atropisomeric enantiomer equilibrium .
Photodynamic Activity
Property Hypocrellin A (HA) Hypocrellin B (HB)
ROS Generation Primarily singlet oxygen (Type II) Enhanced superoxide radicals (Type I) due to electron-deficient double bond
Absorption Wavelength 460–480 nm 470–500 nm (red-shifted due to extended conjugation)
Photostability Moderate Higher (resistant to photobleaching)

Comparison with Other Perylenequinones

Hypocrellin C (HC) and Hypocrellin D (HD)
  • Structural Features: HC and HD are methylated or oxidized derivatives of HA/HB, altering solubility and redox potentials .
  • Bioactivity : HC shows reduced phototoxicity compared to HA/HB, while HD demonstrates unique cytotoxicity in dark conditions, independent of light activation .
Elsinochromes and Cercosporin
Compound Source Structural Distinction Bioactivity
Elsinochrome A Elsinoë spp. Six-membered lactone ring Higher singlet oxygen yield than HA/HB but limited solubility
Cercosporin Cercospora spp. Lack of hydroxyl groups Broad-spectrum phytotoxicity; less selective for mammalian cells

Functional Insights :

  • Elsinochromes and hypocrellins share a perylenequinone core but differ in ring size and substituents, influencing ROS profiles and target specificity .
  • Cercosporin’s non-polar structure limits clinical use despite high ROS generation .
Enhancement Strategies
Method Effect on HB Production Mechanism
Gamma Irradiation 4-fold increase DNA damage-induced mutagenesis
Ultrasound 1.8-fold increase Enhanced membrane permeability and gene expression
Chemical Elicitors Lanthanum ions boost yield Upregulation of PKS and transporters

Tables

Table 1: Structural Comparison of Hypocrellins and Analogues

Compound Core Structure Key Functional Groups Source Fungus
Hypocrellin A Perylenequinone + 7-membered lactone Hydroxyl group Shiraia bambusicola
Hypocrellin B Perylenequinone + 7-membered lactone Double bond (dehydrated HA) Hypocrella bambusae
Elsinochrome A Perylenequinone + 6-membered lactone Methyl groups Elsinoë spp.

Table 2: Photodynamic Properties

Compound ROS Type Absorption Max (nm) Application Highlight
Hypocrellin B O₂⁻, •OH (Type I) 470–500 Deep-tissue PDT, environmental remediation
Hypocrellin A ¹O₂ (Type II) 460–480 Antiviral, traditional PDT
Elsinochrome A ¹O₂ (Type II) 450–470 High singlet oxygen yield

Biological Activity

Hypocrellin B, a natural pigment derived from fungi such as Hypocrella bambusae, has garnered significant attention for its diverse biological activities, particularly in photodynamic therapy (PDT), antimicrobial applications, and antileishmanial effects. This article provides a comprehensive overview of the biological activities of hypocrellin B, supported by research findings, case studies, and relevant data tables.

Overview of Hypocrellin B

Hypocrellin B is characterized by its ability to generate reactive oxygen species (ROS) upon light activation, making it a potent photosensitizer for PDT. Its molecular formula is C30H24O9C_{30}H_{24}O_9 with a molecular weight of 528.51 g/mol . The compound exhibits high quantum yields of singlet oxygen and strong photogeneration of anion radicals, which are crucial for its therapeutic efficacy .

Photodynamic Therapy (PDT)

Mechanism of Action
In PDT, hypocrellin B is activated by light to produce singlet oxygen, which induces apoptosis in tumor cells. Studies demonstrate that hypocrellin B can effectively target cancer cells while minimizing damage to surrounding healthy tissues .

Case Study: Selective Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxicity of hypocrellin B against the B16F10 melanoma cell line, which overexpresses hydrogen peroxide (H2O2). The results indicated that hypocrellin B exhibited significant cytotoxicity upon photo-irradiation at low micromolar concentrations, while normal fibroblast cells showed no cytotoxic effects under similar conditions . This selectivity is crucial for developing effective cancer therapies.

Antimicrobial Activity

Hypocrellin B has also been studied for its antimicrobial properties. Its effectiveness varies against different pathogens:

  • Antifungal Activity : Hypocrellin B shows moderate activity against Candida albicans with an IC50 value of approximately 12.7 μg/mL .
  • Antileishmanial Activity : It exhibits moderate activity against Leishmania donovani, with an IC50 of 12.7 μg/mL and an IC90 of 36.9 μg/mL .

The following table summarizes the IC50 values for hypocrellin B against various pathogens:

PathogenIC50 (μg/mL)IC90 (μg/mL)
Candida albicans12.7 ± 3.1Not Available
Leishmania donovani12.7 ± 2.136.9 ± 6.9
Staphylococcus aureusWeakNot Available

Formulation Challenges

Despite its promising biological activities, hypocrellin B's hydrophobic nature poses challenges for effective delivery in clinical settings. Formulations such as folate-conjugated polymeric micelles have been developed to enhance its solubility and targeting capabilities . These formulations aim to improve biodistribution and minimize systemic toxicity.

Research Findings

Recent studies have highlighted the potential of hypocrellin B in combination therapies:

  • Combination with Other Agents : Hypocrellin B has been encapsulated in liposomes to enhance delivery and efficacy in PDT applications. This approach has shown improved therapeutic outcomes compared to free hypocrellin B alone .
  • Sonodynamic Therapy : Research indicates that hypocrellin B can induce cytotoxic effects when combined with ultrasound treatment, further expanding its therapeutic applications beyond traditional PDT .

Q & A

Q. What are the standard protocols for Hypocrellin B production in laboratory settings?

Hypocrellin B is typically produced via submerged fermentation using fungal strains like Shiraia spp. Key protocols include:

  • Medium composition : 20% potato extract, 2% soluble starch, 0.4% NaNO₃, 0.3% KH₂PO₄, 0.075% MgSO₄, and 0.001% vitamin B₁ .
  • Fermentation conditions : Incubation at 28°C for 8 days in Erlenmeyer flasks (150 rpm agitation) .
  • Analytical validation : Residual sugar analysis via amyloglucosidase/α-amylase methods (AOAC 996.11) to monitor substrate utilization . Methodological tip: Include wild-type strains as controls and validate biomass/hypocrellin yields at 48–96 h intervals to assess fermentation kinetics .

Q. Which analytical methods are essential for quantifying Hypocrellin B yield and purity?

  • Spectrophotometry : Quantify hypocrellin concentration using UV-Vis absorption peaks (e.g., 465 nm for Hypocrellin B) .
  • Chromatography : HPLC with C18 columns and methanol/water mobile phases for purity assessment .
  • Bioactivity assays : MTT assays for cytotoxicity (e.g., 2.5 μM Hypocrellin B + LED irradiation on cancer cells) and flow cytometry with annexin V/PI staining for apoptosis quantification . Note: Ensure RNA integrity (260/280 nm ratio: 1.8–2.0) when linking production to gene expression via RT-qPCR .

Q. What key genes are involved in Hypocrellin B biosynthesis?

The biosynthetic pathway involves:

  • Core genes : Polyketide synthase (pks), monooxygenase (mono), and transporters (mfs, omef) .
  • Regulatory genes : zftf (zinc finger transcription factor) and fad (fatty acid dehydrogenase) . Methodological tip: Use RT-qPCR with reference genes (e.g., vgb for hypoxia studies) to quantify expression levels during fermentation .

Advanced Research Questions

Q. How can genetic engineering strategies enhance Hypocrellin B production yields?

  • Gene overexpression : Co-expressing α-amylase (amy365-1) and hemoglobin (vgb) genes increases dissolved oxygen and starch utilization, boosting yields 5.24-fold (e.g., 3,681 mg/L vs. 703 mg/L in wild-type strains) .
  • Light induction : Red light upregulates mono, pks, and mfs expression via ROS bursts, enhancing hypocrellin synthesis by 1.71× . Experimental design: Compare transformants (e.g., PhygPgpdAamy365-1-vgb) with wild-type strains under controlled light/dark cycles .

Q. What experimental approaches resolve contradictions in ROS-mediated mechanisms of Hypocrellin B?

While ROS is critical for photodynamic activity (e.g., antifungal effects via cell wall damage ), excessive ROS can inhibit fungal growth. To address this:

  • Dual-phase experiments : Separate ROS induction (e.g., LED irradiation) from biosynthesis phases in fermentation .
  • Redox monitoring : Measure ROS levels using fluorescent probes (e.g., DCFH-DA) and correlate with hypocrellin yields . Data interpretation: Use RNA-seq to identify ROS-responsive genes (e.g., mco for laccase activity) and validate via knockout strains .

Q. How to design studies evaluating combined effects of light quality and nutrient composition on Hypocrellin B?

  • Factorial design : Test variables like red/blue light (10–50 μmol/m²/s) and carbon sources (starch vs. glucose) in a 2×2 matrix .
  • Response surface methodology (RSM) : Optimize parameters (e.g., light intensity, starch concentration) for maximum yield .
  • Validation : Measure gene expression (e.g., pks, mono) and hypocrellin production at 48–96 h intervals . Statistical rigor: Include triplicate runs and ANOVA for significance testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-xnp7UO129A
Reactant of Route 2
Reactant of Route 2
Unii-xnp7UO129A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.